

Technical Monograph: 2-Chloro-DL-Phenylalanine (CAS 14091-11-3)

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Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

CAS No.: 14091-11-3

Cat. No.: B556781

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Synonyms: o-Chloro-DL-phenylalanine; 3-(2-Chlorophenyl)-DL-alanine; 2-Amino-3-(2-chlorophenyl)propanoic acid.[1][2][3]

Part 1: Executive Summary & Chemical Identity

2-Chloro-DL-phenylalanine is a non-proteinogenic amino acid analog of phenylalanine characterized by the substitution of a chlorine atom at the ortho (2-) position of the phenyl ring. [3] Unlike its natural counterpart, this halogenated derivative introduces significant steric and electronic modifications that alter receptor binding affinities, enzyme kinetics, and peptide conformation.[3]

In drug discovery, it serves as a critical scaffold for investigating the steric "ortho-effect" in ligand-receptor interactions and as a stable precursor in the synthesis of bioactive peptides and halogenated alkaloids (e.g., benzylpyrroles).[3]

Chemical Constitution

Property	Specification
CAS Number	14091-11-3
IUPAC Name	2-Amino-3-(2-chlorophenyl)propanoic acid
Molecular Formula	C H ClNO
Molecular Weight	199.63 g/mol
Stereochemistry	DL (Racemic mixture of R and S enantiomers)
Appearance	White to off-white crystalline powder
Melting Point	216–219 °C (dec.) [2] [3] [4] [5]
Solubility	Soluble in acidic/basic aqueous media; slightly soluble in water; insoluble in non-polar organics. [3]
pKa Values	pK (COOH) 2.2; pK (NH) 9.0

Part 2: Synthesis & Production Methodologies

Mechanistic Rationale

The industrial and laboratory-scale synthesis of 2-Chloro-DL-phenylalanine typically employs the Acetamidomalonnate Pathway.[\[3\]](#)[\[5\]](#) This route is preferred over the Erlenmeyer azlactone synthesis for this specific substrate because it offers milder hydrolysis conditions and higher

yields of the racemic amino acid without requiring high-pressure reduction steps that might dehalogenate the aromatic ring.[3]

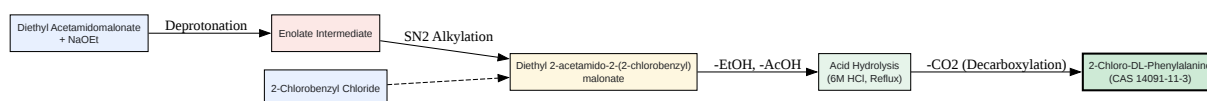
Protocol: Acetamidomalonate Route

Reagents: Diethyl acetamidomalonate, 2-Chlorobenzyl chloride, Sodium ethoxide (NaOEt), Hydrochloric acid (HCl).[3]

- Alkylation Step:
 - Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing sodium ethoxide (1.1 eq).
 - Add 2-chlorobenzyl chloride (1.0 eq) dropwise under reflux.[3] The enolate of the malonate attacks the benzylic carbon via S_N2 mechanism.[3]
 - Critical Control: Maintain anhydrous conditions to prevent premature ester hydrolysis.[3] Reflux for 4–6 hours until TLC indicates consumption of the benzyl chloride.[3]
- Hydrolysis & Decarboxylation:
 - Concentrate the reaction mixture to remove ethanol.[3]
 - Resuspend the residue in 6M HCl (excess) and reflux for 12–18 hours. This step simultaneously hydrolyzes the ethyl esters, the acetyl amide bond, and induces thermal decarboxylation of the resulting gem-dicarboxylic acid.[3]
 - Reaction Monitoring: Evolution of CO₂ gas ceases upon completion.[3]
- Purification:
 - Adjust the pH of the solution to the isoelectric point (pI 5.5–6.0) using ammonia or NaOH.[3]

- Precipitate the free amino acid at 4°C. Recrystallize from water/ethanol to remove inorganic salts (NaCl).[3]

Visualization of Synthesis Pathway



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Figure 1: Acetamidomalonnate synthesis route for 2-Chloro-DL-phenylalanine, ensuring retention of the aromatic halogen.

Part 3: Biological Applications & Mechanism of Action

Conformational Restriction in Peptides

The substitution of chlorine at the ortho position creates a "steric lock." [3] In peptide chains, 2-chloro-phenylalanine restricts the rotation of the phenyl ring (

and

torsion angles) due to the van der Waals radius of chlorine (1.75 Å) clashing with the peptide backbone.[3]

- Application: Used to map the bioactive conformation of neuropeptides and GPCR ligands.[3] If a peptide retains activity with this substitution, the receptor likely accommodates a specific rotamer of the phenylalanine side chain.[3]

Enzyme Inhibition & Transport

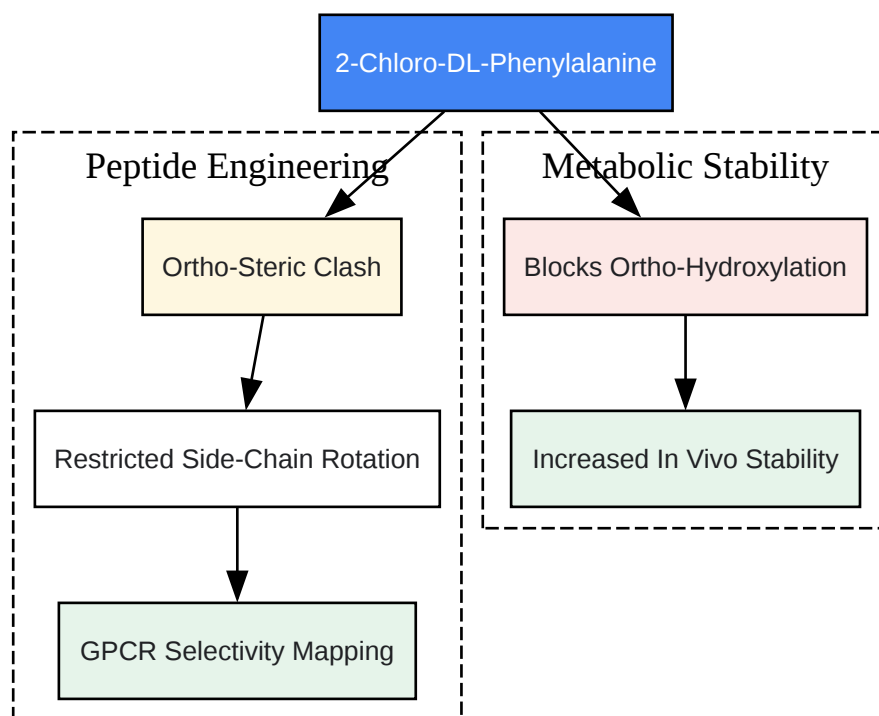
This compound acts as a competitive inhibitor or substrate analog for enzymes processing phenylalanine.[3]

- Phenylalanine Ammonia-Lyase (PAL): 2-Chloro-DL-phenylalanine binds to PAL but resists the elimination of ammonia due to the electronic perturbation of the ring, making it a useful probe for studying the enzyme's active site plasticity [1].[3]
- LAT1 Transporter: Halogenated phenylalanines are high-affinity substrates for the L-type Amino Acid Transporter 1 (LAT1).[3] The 2-chloro substituent enhances affinity compared to unsubstituted phenylalanine, facilitating the transport of attached prodrugs across the Blood-Brain Barrier (BBB) [2].[3]

Synthetic Precursor

It serves as a scaffold for 2-benzylpyrroles, a class of compounds exhibiting potent insecticidal and acaricidal activity.[3] The chlorine atom prevents metabolic hydroxylation at the ortho-position, increasing the in vivo half-life of the resulting bioactive molecules.[3]

Biological Interaction Flowchart



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Figure 2: Mechanistic impact of ortho-chlorination on peptide conformation and metabolic stability.[3]

Part 4: Handling, Safety, and Storage

Safety Profile (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures: Use strictly in a fume hood. Avoid dust formation.[3] Wear nitrile gloves and safety goggles.[3]

Storage Protocol

- Temperature: Store at +2°C to +8°C (Refrigerated).
- Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if long-term stability is required.[3]
- Stability: Stable under normal temperatures and pressures.[3] Incompatible with strong oxidizing agents.[3]

References

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